molecular formula C10H11ClO3S B416567 4-[(4-Chlorophenyl)sulfonyl]-2-butanone

4-[(4-Chlorophenyl)sulfonyl]-2-butanone

Cat. No.: B416567
M. Wt: 246.71g/mol
InChI Key: ZINVECDASYBXFR-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-2-butanone (molecular formula: C₁₀H₁₁ClO₃S) is a ketone derivative featuring a sulfonyl group (-SO₂-) attached to a 4-chlorophenyl ring at the 4-position of the butanone backbone. This compound combines the electron-withdrawing properties of the sulfonyl group with the lipophilic 4-chlorophenyl substituent, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonylbutan-2-one

InChI

InChI=1S/C10H11ClO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3

InChI Key

ZINVECDASYBXFR-UHFFFAOYSA-N

SMILES

CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Phenyl-2-butanone

  • Structure : C₁₀H₁₂O, lacking the sulfonyl and chlorine substituents.
  • Properties : The absence of polar groups results in higher lipophilicity compared to the sulfonyl analog. This compound is primarily used as a laboratory chemical (CAS 2550-26-7) .
  • Key Differences: Solubility: 4-Phenyl-2-butanone is more soluble in organic solvents due to its non-polar phenyl group.

4-(Methylthio)-2-butanone

  • Structure : C₅H₈OS, featuring a methylthio (-SMe) group instead of the sulfonyl-chlorophenyl moiety.
  • Properties : The thioether group is less electron-withdrawing than a sulfonyl group, leading to reduced polarity and different metabolic stability .

Comparison with Pharmacologically Relevant Chlorophenyl Derivatives

Levocetirizine Dihydrochloride

  • Structure : C₂₁H₂₅ClN₂O₃·2HCl, containing a 4-chlorophenyl group linked to a piperazine-acetic acid backbone.
  • Properties : As an antihistamine, its activity relies on the 4-chlorophenyl moiety for H₁ receptor binding. The dihydrochloride salt enhances aqueous solubility (CAS 130018-87-0) .
  • Key Differences: Solubility: The ionic nature of levocetirizine’s dihydrochloride salt contrasts with the neutral, lipophilic sulfonyl-butanone structure. Bioactivity: Levocetirizine’s piperazine ring enables strong receptor interactions, whereas the sulfonyl group in the target compound may favor covalent or allosteric modulation.

Cetirizine-Related Impurities

  • Properties : These impurities retain the 4-chlorophenyl group but vary in polar functional groups (e.g., acetic acid vs. sulfonyl) .
  • Key Differences :
    • Acid-Base Behavior : The acetic acid group in cetirizine derivatives introduces pH-dependent solubility, whereas the sulfonyl group in the target compound may stabilize via hydrogen bonding without ionization.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Trends
4-[(4-Chlorophenyl)sulfonyl]-2-butanone C₁₀H₁₁ClO₃S 246.70 g/mol 4-ClPh-SO₂- Moderate (polar solvents)
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 g/mol Phenyl High (organic solvents)
4-(Methylthio)-2-butanone C₅H₈OS 116.18 g/mol -SMe Moderate
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 g/mol 4-ClPh, piperazine, -COOH High (aqueous)

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